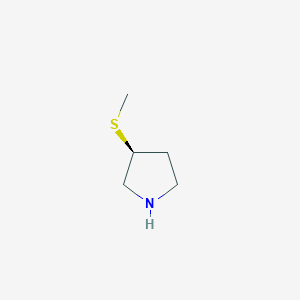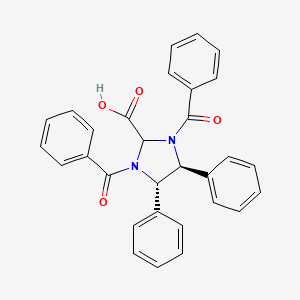
(4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes two benzoyl groups and two phenyl groups attached to an imidazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of benzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to form the imidazolidine ring. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .
化学反応の分析
Types of Reactions
(4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may use reagents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
The reactions mentioned above generally require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted benzoyl or phenyl derivatives .
科学的研究の応用
(4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions .
作用機序
The mechanism by which (4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
(4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoic acid: A compound with similar stereochemistry but different functional groups.
(4S,5S)-5-Hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid: Another compound with a similar core structure but different substituents .
Uniqueness
(4S,5S)-1,3-Dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid is unique due to its specific combination of benzoyl and phenyl groups attached to the imidazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C30H24N2O4 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC名 |
(4S,5S)-1,3-dibenzoyl-4,5-diphenylimidazolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H24N2O4/c33-28(23-17-9-3-10-18-23)31-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)32(27(31)30(35)36)29(34)24-19-11-4-12-20-24/h1-20,25-27H,(H,35,36)/t25-,26-/m0/s1 |
InChIキー |
WABVLEHBMOESLU-UIOOFZCWSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N(C(N2C(=O)C3=CC=CC=C3)C(=O)O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2C(N(C(N2C(=O)C3=CC=CC=C3)C(=O)O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


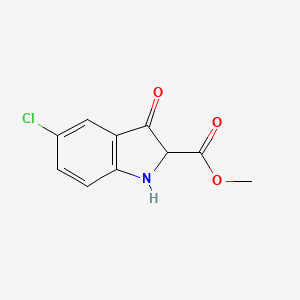
![1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B15222499.png)
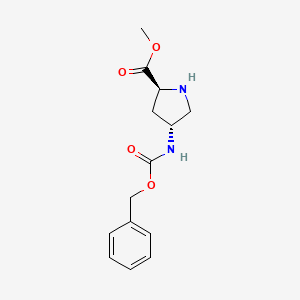

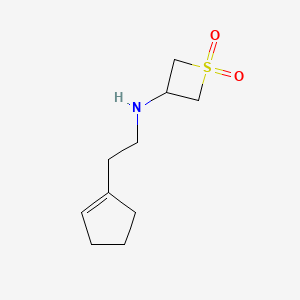
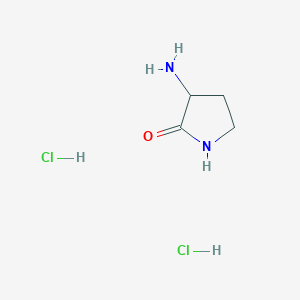
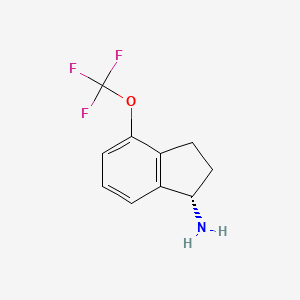
![4-Chloropyrazolo[1,5-a]quinoxaline](/img/structure/B15222545.png)
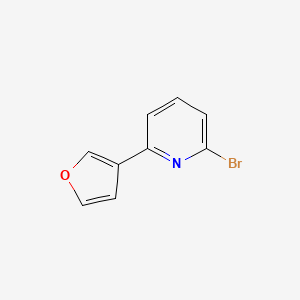
![2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15222561.png)
![(R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B15222572.png)

![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)
